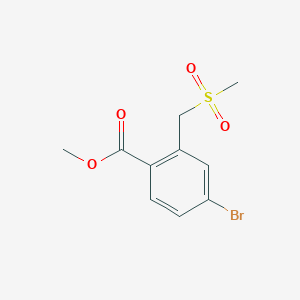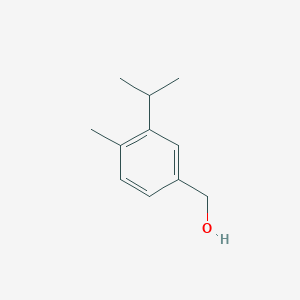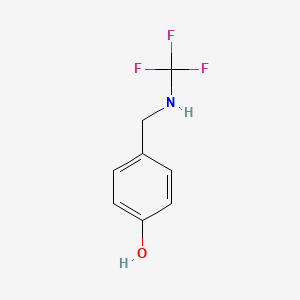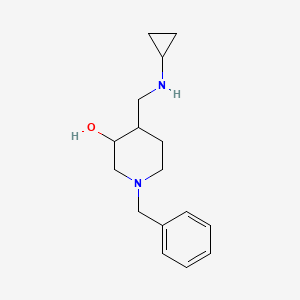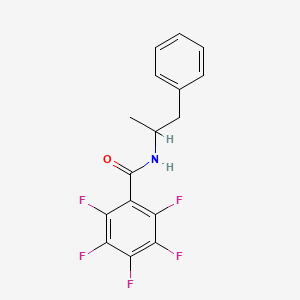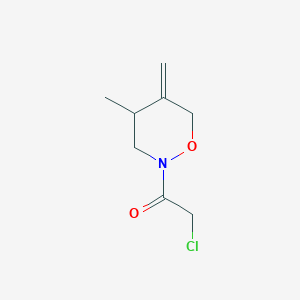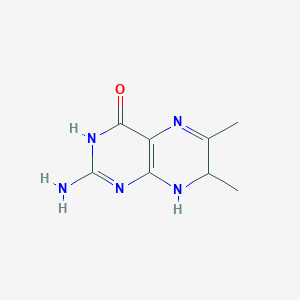
4(1H)-Pteridinone, 2-amino-7,8-dihydro-6,7-dimethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6,7-Dimethyl-7,8-dihydropterin is a derivative of pterin, a bicyclic heterocycle that plays a crucial role in various biological processes Pterins are known for their involvement in the biosynthesis of folic acid and other essential cofactors
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-Dimethyl-7,8-dihydropterin typically involves the derivatization of pterin at specific positions. One reported method includes the synthesis of intermediates such as 6-carboxylic acid ethyl ester-7,7-dimethyl-7,8-dihydropterin and 6-aldehyde-7,7-dimethyl-7,8-dihydropterin . These intermediates are synthesized using novel methods with high yields, such as 90% for the aldehyde derivative .
Industrial Production Methods
While specific industrial production methods for 6,7-Dimethyl-7,8-dihydropterin are not extensively documented, the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps like carboxylation, bromination, and esterification, which are common in the synthesis of pterin derivatives .
Analyse Des Réactions Chimiques
Types of Reactions
6,7-Dimethyl-7,8-dihydropterin undergoes various chemical reactions, including:
Oxidation: Conversion to 7,8-dihydroxanthopterin under specific conditions.
Reduction: Reduction to tetrahydropterin forms, which are essential in biological systems.
Substitution: Nucleophilic substitution at ring carbons, which is a common reaction for pterin derivatives.
Common Reagents and Conditions
Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.
Reducing Agents: Like dihydropteridine reductase for reduction reactions.
Nucleophiles: For substitution reactions, common nucleophiles include amines and thiols.
Major Products
Oxidation Products: 7,8-Dihydroxanthopterin.
Reduction Products: Tetrahydropterin derivatives.
Substitution Products: Various substituted pterins depending on the nucleophile used.
Applications De Recherche Scientifique
6,7-Dimethyl-7,8-dihydropterin has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 6,7-Dimethyl-7,8-dihydropterin involves its role as a cofactor in enzymatic reactions. It participates in the folate biosynthesis pathway by acting as a substrate for enzymes like dihydropteroate synthase and dihydrofolate reductase . These enzymes catalyze the conversion of 6,7-Dimethyl-7,8-dihydropterin to its active forms, which are essential for the synthesis of nucleotides and amino acids .
Comparaison Avec Des Composés Similaires
Similar Compounds
6-Hydroxymethyl-7,8-dihydropterin: Another pterin derivative involved in folate biosynthesis.
7,8-Dihydrobiopterin: A precursor in the synthesis of tetrahydrobiopterin, an essential cofactor in neurotransmitter synthesis.
Uniqueness
6,7-Dimethyl-7,8-dihydropterin is unique due to its specific methylation pattern, which affects its chemical reactivity and biological activity. This methylation can influence the compound’s interaction with enzymes and its stability under various conditions .
Propriétés
Numéro CAS |
5977-33-3 |
|---|---|
Formule moléculaire |
C8H11N5O |
Poids moléculaire |
193.21 g/mol |
Nom IUPAC |
2-amino-6,7-dimethyl-7,8-dihydro-3H-pteridin-4-one |
InChI |
InChI=1S/C8H11N5O/c1-3-4(2)11-6-5(10-3)7(14)13-8(9)12-6/h4H,1-2H3,(H4,9,11,12,13,14) |
Clé InChI |
OWLLSSAGQBFJMC-UHFFFAOYSA-N |
SMILES canonique |
CC1C(=NC2=C(N1)N=C(NC2=O)N)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-[[4-(diethylamino)phenyl]azo]-1,4-dimethyl-1H-1,2,4-triazolium methyl sulphate](/img/structure/B13966657.png)

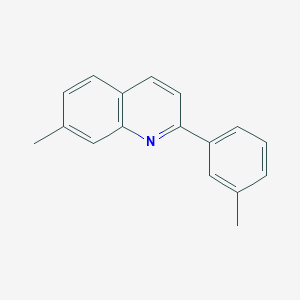
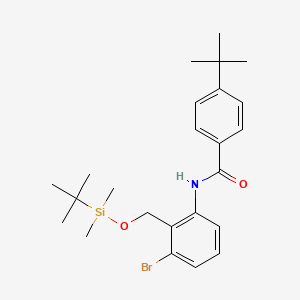
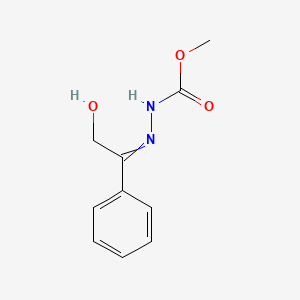
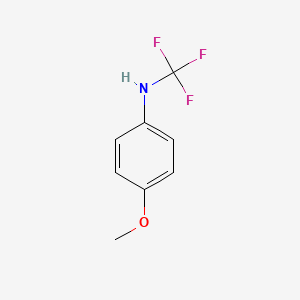
![2-Amino-1-(7-amino-2-azaspiro[4.4]nonan-2-yl)ethanone](/img/structure/B13966751.png)
